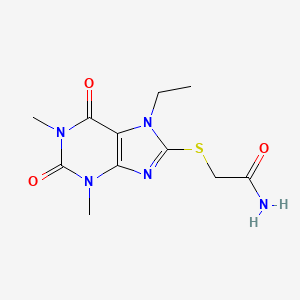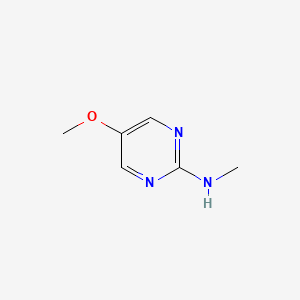![molecular formula C8H10N2O2S B2793712 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2195881-08-2](/img/structure/B2793712.png)
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a heterocyclic compound that contains a thiazole ring, a pyrrolidin-2-one ring, and an ether linkage.
Mechanism of Action
The mechanism of action of 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one is not fully understood. However, studies have shown that 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one can inhibit the activity of various enzymes, including proteases and kinases. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one can inhibit the growth of cancer cells and viruses. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has also been shown to have antibacterial activity against various strains of bacteria. In addition, 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has been shown to interact with various proteins, including the N-terminal domain of Hsp90 and the SH2 domain of Grb2.
Advantages and Limitations for Lab Experiments
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one is also soluble in both aqueous and organic solvents, making it suitable for various experimental conditions. However, 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has some limitations. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has great potential for future research. One possible direction is to study the structure-activity relationship of 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one analogs to identify compounds with improved potency and selectivity. Another direction is to study the interaction of 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one with various proteins to identify new drug targets. Finally, 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one could be used as a chemical probe to study the role of protein-protein interactions in various biological processes.
Conclusion:
In conclusion, 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has been studied for its antitumor, antiviral, and antibacterial properties. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has also been used as a chemical probe to study protein-protein interactions and to identify new drug targets. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has several advantages for lab experiments, but also has some limitations. Future research on 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one could lead to the development of new drugs and a better understanding of various biological processes.
Synthesis Methods
The synthesis of 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one involves the condensation of 2-(chloromethyl)pyrrolidine hydrochloride with 2-aminothiazole in the presence of a base. The resulting intermediate is then treated with sodium hydroxide to form 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one. This method has been optimized to yield high purity 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one with a yield of up to 85%.
Scientific Research Applications
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has been widely used in scientific research due to its potential applications in various fields. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has been studied for its antitumor, antiviral, and antibacterial properties. 5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one has also been used as a chemical probe to study protein-protein interactions and to identify new drug targets.
properties
IUPAC Name |
5-(1,3-thiazol-2-yloxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7-2-1-6(10-7)5-12-8-9-3-4-13-8/h3-4,6H,1-2,5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHOMCKQXGBBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2793636.png)

![4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2793640.png)


![Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate](/img/structure/B2793646.png)



